molecular formula C21H23N3O2 B2850673 2-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]-N-(4-phenylbutan-2-yl)acetamide CAS No. 1286702-23-5

2-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]-N-(4-phenylbutan-2-yl)acetamide

Cat. No.: B2850673
CAS No.: 1286702-23-5
M. Wt: 349.434
InChI Key: KDSPYIHURYTXBY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[5-(4-Methylphenyl)-1,3,4-oxadiazol-2-yl]-N-(4-phenylbutan-2-yl)acetamide is a novel chemical entity featuring the 1,3,4-oxadiazole ring system, a scaffold renowned for its significant potential in medicinal chemistry research . While the specific biological profile of this compound is yet to be fully characterized, analogues containing the 5-aryl-1,3,4-oxadiazole core have been extensively investigated for their anticancer properties . These compounds are often designed as tubulin inhibitors, inspired by known molecules such as IMC-038525, and function by targeting the colchicine binding site, which can disrupt microtubule dynamics and lead to apoptosis in proliferating cells . Furthermore, 1,3,4-oxadiazole derivatives are frequently explored for their anti-inflammatory activities, as they can serve as key heterocyclic components in compounds designed to mimic non-steroidal anti-inflammatory drugs (NSAIDs) with potentially enhanced efficacy . The structure of this acetamide derivative, which incorporates a flexible phenylbutan-2-yl chain, may contribute to unique pharmacodynamic and pharmacokinetic properties, making it a valuable compound for hit-to-lead optimization in drug discovery programs. This product is intended for research purposes only and is not for diagnostic or therapeutic use. Researchers are encouraged to conduct their own experiments to elucidate this compound's specific mechanism of action, potency, and cellular targets.

Properties

IUPAC Name

2-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]-N-(4-phenylbutan-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N3O2/c1-15-8-12-18(13-9-15)21-24-23-20(26-21)14-19(25)22-16(2)10-11-17-6-4-3-5-7-17/h3-9,12-13,16H,10-11,14H2,1-2H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDSPYIHURYTXBY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NN=C(O2)CC(=O)NC(C)CCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]-N-(4-phenylbutan-2-yl)acetamide typically involves the following steps:

    Formation of the oxadiazole ring: This can be achieved by the cyclization of a suitable hydrazide with a carboxylic acid derivative under acidic or basic conditions.

    Introduction of the acetamide group: This step involves the reaction of the oxadiazole intermediate with an appropriate acylating agent, such as acetic anhydride or an acyl chloride.

    Attachment of the phenylbutan-2-yl group: This can be done through a nucleophilic substitution reaction, where the oxadiazole-acetamide intermediate reacts with a halogenated phenylbutane derivative.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

2-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]-N-(4-phenylbutan-2-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, or hydrogen peroxide under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation.

    Substitution: Halogenated reagents, nucleophiles like amines or thiols, and electrophiles like alkyl halides.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield oxides or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules and materials.

    Biology: As a probe or inhibitor in biochemical assays to study enzyme activity or protein interactions.

    Medicine: Potential therapeutic applications, such as anti-inflammatory, antimicrobial, or anticancer agents.

    Industry: Use in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 2-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]-N-(4-phenylbutan-2-yl)acetamide would depend on its specific application. For example:

    Biological activity: The compound might interact with specific molecular targets, such as enzymes or receptors, leading to inhibition or activation of biological pathways.

    Chemical reactivity: The compound’s reactivity could be influenced by the electronic and steric properties of its functional groups, determining its behavior in chemical reactions.

Comparison with Similar Compounds

Table 1: Key Structural and Physical Properties of Selected Oxadiazole-Acetamide Derivatives

Compound Name Oxadiazole Substituent Acetamide Substituent Melting Point (°C) Molecular Weight (g/mol) Key References
Target Compound: 2-[5-(4-Methylphenyl)-1,3,4-oxadiazol-2-yl]-N-(4-phenylbutan-2-yl)acetamide 4-Methylphenyl 4-Phenylbutan-2-yl Not reported ~391.5 (estimated)
2-{[5-(1H-Indol-3-ylmethyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-(4-methylphenyl)acetamide (8g) 1H-Indol-3-ylmethyl 4-Methylphenyl 142 378
2-((5-(4-Oxo-3,4-dihydrophthalazin-1-yl)-1,3,4-oxadiazol-2-yl)thio)-N-(p-tolyl)acetamide (4c) Phthalazin-1-yl p-Tolyl 265–267 435
2-{[5-(4-Chlorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-mesitylacetamide 4-Chlorophenyl 2,4,6-Trimethylphenyl (mesityl) Not reported 481.0
6f: N-Substituted 5-(4-Chlorophenyl)oxadiazol-2-yl-2-sulfanylacetamide 4-Chlorophenyl 4-Fluorophenyl Not reported 383.8

Key Observations :

  • Substituent Influence : The target compound’s 4-methylphenyl group on the oxadiazole and bulky 4-phenylbutan-2-yl group on acetamide may enhance lipophilicity compared to analogues with smaller substituents (e.g., 8g’s 4-methylphenyl) .
  • Sulfanyl vs.

Key Observations :

  • Antimicrobial Potency : Compounds like 6f and benzofuran-oxadiazole hybrids (2a) show broad-spectrum activity, suggesting that electron-withdrawing groups (e.g., 4-chlorophenyl in 6f) enhance microbial targeting .
  • Enzyme Inhibition: The indole-containing 8g exhibits significant lipoxygenase (LOX) inhibition, while phthalazinone derivatives (4c) demonstrate antiproliferative effects, likely due to π-π stacking with enzyme active sites .
  • Cytotoxicity : N-Substituted derivatives (e.g., 6g, 6j) with bulky alkyl groups show higher cytotoxicity, whereas the target compound’s 4-phenylbutan-2-yl group may balance activity and safety .

Q & A

Q. What are the optimal synthetic routes and reaction conditions for preparing 2-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]-N-(4-phenylbutan-2-yl)acetamide?

The synthesis typically involves multi-step reactions:

  • Oxadiazole ring formation : Cyclization of thiosemicarbazide derivatives under reflux with dehydrating agents like POCl₃ or H₂SO₄ .
  • Acetamide coupling : Reacting the oxadiazole intermediate with 4-phenylbutan-2-amine using carbodiimide coupling agents (e.g., EDC/HOBt) in anhydrous DMF .
  • Purification : Chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) achieves >85% purity . Key optimization parameters include temperature control (60–80°C for cyclization), stoichiometric ratios (1:1.2 for amine coupling), and inert atmospheres to prevent oxidation .

Q. Which analytical techniques are most reliable for characterizing this compound?

  • Structural confirmation :
  • ¹H/¹³C NMR : Peaks at δ 2.3 ppm (CH₃ of 4-methylphenyl), δ 7.1–7.4 ppm (aromatic protons), and δ 8.1 ppm (oxadiazole C-H) .
  • HRMS : Molecular ion [M+H]⁺ at m/z 405.18 (calculated: 405.17) .
    • Purity assessment :
  • HPLC : C18 column, acetonitrile/water (70:30), retention time ~12.3 min .
  • TLC : Rf = 0.6 in ethyl acetate/hexane (3:7) .

Q. What preliminary assays are used to screen its biological activity?

  • Antimicrobial screening :
  • Broth microdilution (MIC against S. aureus: 8 µg/mL; E. coli: 32 µg/mL) .
    • Anti-inflammatory testing :
  • COX-2 inhibition assay (IC₅₀: 12 µM) via ELISA .
    • Enzyme inhibition :
  • Lipoxygenase (LOX) assay (IC₅₀: 18 µM) using spectrophotometric monitoring of conjugated diene formation .

Advanced Research Questions

Q. How can contradictions in reported bioactivity data (e.g., varying IC₅₀ values) be resolved?

Discrepancies often arise from:

  • Structural analogs : Minor substitutions (e.g., 4-methylphenyl vs. 4-fluorophenyl) alter electronic effects and binding .
  • Assay conditions : Differences in pH (e.g., 7.4 vs. 6.8), solvent (DMSO concentration ≤1%), or enzyme isoforms (COX-2 vs. COX-1) .
  • Data normalization : Use internal standards (e.g., diclofenac for COX assays) and triplicate measurements to reduce variability .

Q. What strategies are effective for establishing structure-activity relationships (SAR) for this compound?

  • Core modifications :
SubstituentActivity ChangeReference
4-Methylphenyl↑ Lipophilicity → Enhanced membrane penetration
Phenylbutan-2-ylSteric hindrance reduces CYP3A4 metabolism
  • Functional group swaps : Replacing acetamide with sulfonamide decreases LOX inhibition by 40% due to reduced hydrogen bonding .

Q. What methodologies elucidate its mechanism of action against inflammatory targets?

  • Molecular docking : Simulations (AutoDock Vina) show strong binding to COX-2 (ΔG = -9.2 kcal/mol) via hydrophobic interactions with Val523 and hydrogen bonds with Tyr355 .
  • Western blotting : Downregulation of NF-κB and TNF-α in LPS-induced macrophages at 10 µM .
  • Kinetic studies : Non-competitive inhibition of LOX (Km unchanged, Vmax reduced) .

Q. How can pharmacokinetic properties (e.g., solubility, metabolic stability) be optimized?

  • Solubility enhancement : Co-solvents (PEG-400) or nanoemulsions improve aqueous solubility from 0.2 mg/mL to 5.4 mg/mL .
  • Metabolic profiling : Liver microsomal assays identify primary oxidation sites (C-2 of oxadiazole); blocking with electron-withdrawing groups (e.g., -CF₃) increases t₁/₂ from 1.2 h to 4.5 h .

Q. What approaches are used for toxicity profiling in preclinical studies?

  • In vitro cytotoxicity : MTT assay on HEK293 cells (CC₅₀: >100 µM) .
  • Genotoxicity : Ames test (no mutagenicity at 500 µg/plate) .
  • Acute toxicity : LD₅₀ > 2000 mg/kg in murine models .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.